molecular formula C26H30N2O4 B3407274 5-(4-(allyloxy)phenyl)-4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 618087-74-4

5-(4-(allyloxy)phenyl)-4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B3407274
CAS No.: 618087-74-4
M. Wt: 434.5 g/mol
InChI Key: DNOFLEWNEFCVSN-ZNTNEXAZSA-N
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Description

The compound 5-(4-(allyloxy)phenyl)-4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a synthetic organic molecule with significant potential in various fields, including chemistry, biology, and medicine. Its complex structure features multiple functional groups, which contribute to its diverse reactivity and applications.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 5-(4-(allyloxy)phenyl)-4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one generally involves multi-step organic reactions. Key steps include the formation of the pyrrole ring, the introduction of the hydroxy group, and the coupling of the benzoyl and allyloxyphenyl groups. Typical reaction conditions involve the use of catalysts, solvents such as dichloromethane or tetrahydrofuran, and controlled temperatures.

Industrial production methods: Industrial synthesis might involve similar steps but on a larger scale, with optimizations for yield and efficiency. Large-scale reactions may use batch or continuous flow reactors, and purification processes like crystallization, distillation, or chromatography are often employed to obtain the final product.

Chemical Reactions Analysis

Types of reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common reagents and conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases or acids for substitution reactions. Reaction conditions depend on the specific transformation desired, often requiring precise control of temperature, solvent choice, and reaction time.

Major products: The products formed from these reactions depend on the specific functional groups involved For instance, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol

Scientific Research Applications

This compound has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.

Biology: It may be used in studies exploring its biological activity, such as its interaction with enzymes or receptors.

Medicine: Preliminary studies might investigate its potential as a therapeutic agent, examining its efficacy and safety in treating various diseases.

Industry: The compound could find use in materials science, for instance, as a precursor for functionalized materials with specific properties.

Mechanism of Action

The mechanism of action for this compound depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing cellular pathways. Its unique structure allows for selective binding to these targets, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Comparing 5-(4-(allyloxy)phenyl)-4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one with similar compounds highlights its unique features, such as the combination of functional groups which confer distinct reactivity and biological activity. Similar compounds might include other pyrrole derivatives or molecules with similar functional groups, but each will have variations that impact their overall behavior and applications.

Properties

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O4/c1-4-18-32-21-14-12-19(13-15-21)23-22(24(29)20-10-8-7-9-11-20)25(30)26(31)28(23)17-16-27(5-2)6-3/h4,7-15,23,29H,1,5-6,16-18H2,2-3H3/b24-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOFLEWNEFCVSN-ZNTNEXAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-(allyloxy)phenyl)-4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
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5-(4-(allyloxy)phenyl)-4-benzoyl-1-(2-(diethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one

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